REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][CH2:5][S:6][C:7]1[N:12]2[CH:13]=[CH:14][N:15]=[C:11]2[CH:10]=[CH:9][CH:8]=1>C(Cl)(Cl)Cl>[NH2:3][CH2:4][CH2:5][S:6][C:7]1[N:12]2[CH:13]=[CH:14][N:15]=[C:11]2[CH:10]=[CH:9][CH:8]=1 |f:0.1.2|
|
Name
|
5-[2-(amino)ethylthio]imidazo[1,2-a]pyridine.dihydrochloride
|
Quantity
|
13.31 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCCSC1=CC=CC=2N1C=CN2
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with 3N-sodium hydroxide (50 ml)
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with chloroform
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Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
NCCSC1=CC=CC=2N1C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.63 g | |
YIELD: PERCENTYIELD | 99.7% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |